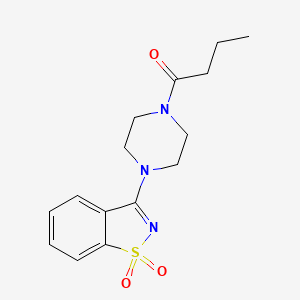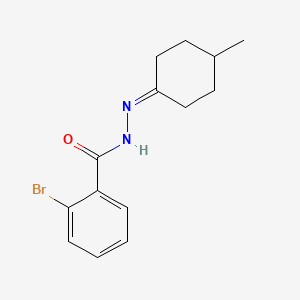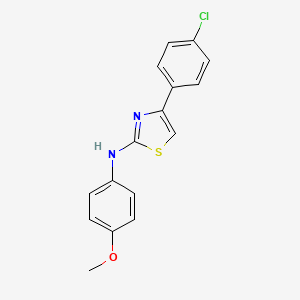![molecular formula C14H22Cl2N2 B5683313 (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, commonly known as Dibucaine, is a local anesthetic agent that belongs to the class of amino amides. It is widely used in medical and dental practices as a topical anesthetic agent to numb the skin and mucous membranes. Dibucaine is also used as a research tool in various scientific fields, including pharmacology, biochemistry, and physiology.
作用机制
Dibucaine works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. This results in the numbness of the skin or mucous membranes. Dibucaine has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it an effective local anesthetic agent.
Biochemical and Physiological Effects:
Dibucaine has both biochemical and physiological effects on the body. Biochemically, it inhibits the sodium channels in the nerve fibers, which prevents the influx of sodium ions into the nerve cells. This results in the inhibition of the nerve impulses and the numbness of the skin or mucous membranes. Physiologically, it causes vasodilation and reduces the blood flow to the area, which helps to prolong the duration of the anesthetic effect.
实验室实验的优点和局限性
Dibucaine has several advantages as a research tool in the laboratory. It is a potent and selective local anesthetic agent that can be used to study the mechanism of action of local anesthetics. It is also relatively stable and easy to handle. However, it has some limitations as well. Dibucaine can be toxic at high concentrations and can cause skin irritation or allergic reactions. It is also not suitable for long-term use or chronic pain management.
未来方向
There are several future directions for the research on Dibucaine. One area of interest is the development of new local anesthetic agents that are more selective and less toxic than Dibucaine. Another area of interest is the study of the interaction of local anesthetics with ion channels and receptors, which could lead to the development of new drugs for pain management. Additionally, the use of Dibucaine in combination with other drugs or therapies could be explored to enhance its effectiveness and reduce its side effects.
Conclusion:
Dibucaine is a local anesthetic agent that has been widely used in medical and dental practices as well as in scientific research. It works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. Dibucaine has both biochemical and physiological effects on the body and has several advantages as a research tool in the laboratory. However, it also has some limitations and potential side effects. Future research on Dibucaine could lead to the development of new local anesthetic agents and new drugs for pain management.
合成方法
Dibucaine can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium hydroxide. The reaction yields Dibucaine as a white crystalline powder with a melting point of 99-102°C.
科学研究应用
Dibucaine is widely used as a research tool in various scientific fields. In pharmacology, it is used to study the mechanism of action of local anesthetics and their effects on the nervous system. In biochemistry, it is used to study the interaction of local anesthetics with ion channels and receptors. In physiology, it is used to study the effects of local anesthetics on muscle contraction and nerve conduction.
属性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKZLARCFRFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)